4-(Trifluoromethoxy)benzene-1-sulfonyl fluoride
Description
Properties
Molecular Formula |
C7H4F4O3S |
|---|---|
Molecular Weight |
244.17 g/mol |
IUPAC Name |
4-(trifluoromethoxy)benzenesulfonyl fluoride |
InChI |
InChI=1S/C7H4F4O3S/c8-7(9,10)14-5-1-3-6(4-2-5)15(11,12)13/h1-4H |
InChI Key |
MAOBDAHTXWJGIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)F |
Origin of Product |
United States |
Preparation Methods
Sulfonylation of 4-(Trifluoromethoxy)benzene Derivatives
One classical approach to synthesize 4-(trifluoromethoxy)benzene-1-sulfonyl fluoride involves the sulfonylation of the corresponding trifluoromethoxy-substituted benzene derivative using chlorosulfonic acid, followed by fluorination to introduce the sulfonyl fluoride group.
- Starting material: 4-(Trifluoromethoxy)benzene or its halogenated analogs (e.g., 4-bromo-2-(trifluoromethoxy)benzene).
- Reagents: Chlorosulfonic acid (ClSO3H) for sulfonylation.
- Subsequent fluorination: Conversion of sulfonyl chloride intermediates to sulfonyl fluoride using fluoride sources such as potassium fluoride or other fluorinating agents.
This method is often conducted under controlled temperature and moisture-free conditions to ensure selectivity and yield. Industrial processes sometimes employ continuous flow reactors to optimize reaction parameters such as temperature, pressure, and residence time, improving efficiency and scalability.
Electrochemical Oxidative Fluorosulfonylation of Thiols
A recent and environmentally friendly method involves the electrochemical oxidation of thiols or disulfides to directly form sulfonyl fluorides, including 4-(trifluoromethoxy)benzene-1-sulfonyl fluoride derivatives.
- Starting materials: 4-(Trifluoromethoxy)thiophenol or related thiols.
- Fluoride source: Potassium fluoride (KF), a cost-effective and safe fluoride donor.
- Electrochemical conditions: Use of graphite and stainless steel electrodes in a biphasic solvent system (acetonitrile and aqueous HCl), with pyridine as an additive.
- Mechanism: The thiol is anodically oxidized to a disulfide intermediate, which undergoes further oxidation to a sulfonyl fluoride via radical cation intermediates. The nucleophilic fluoride attacks these intermediates to form the sulfonyl fluoride product.
- Advantages: Avoids stoichiometric oxidants, uses commodity chemicals, and offers mild reaction conditions with good yields (e.g., 74% isolated yield for model substrates). The reaction can be accelerated in electrochemical microflow reactors, reducing reaction times from hours to minutes.
Reductive Decarboxylative Fluorosulfonylation of Carboxylic Acids
Another approach involves the conversion of redox-active esters derived from aliphatic carboxylic acids into sulfonyl fluorides through a reductive decarboxylative fluorosulfonylation process.
- Starting materials: N-Hydroxyphthalimide (NHPI) esters of carboxylic acids.
- Reagents: Sodium dithionite (Na2S2O4), zinc powder, and N-fluorobenzenesulfonimide (NFSI).
- Solvents: Dimethylacetamide (DMAc) and water mixture.
- Conditions: Initial reaction at 80 °C under argon atmosphere, followed by room temperature fluorosulfonylation.
- Purification: After reaction completion, extraction and silica gel chromatography yield the sulfonyl fluoride product.
- Notes: This method is more suited for aliphatic sulfonyl fluorides but demonstrates the versatility of sulfonyl fluoride synthesis.
Comparative Analysis of Preparation Methods
| Preparation Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Sulfonylation of trifluoromethoxybenzenes | 4-(Trifluoromethoxy)benzene | Chlorosulfonic acid, fluoride source | Established method, scalable | Requires harsh reagents, moisture sensitive |
| Electrochemical oxidative fluorosulfonylation | 4-(Trifluoromethoxy)thiophenol | KF, pyridine, graphite/stainless steel electrodes, CH3CN/HCl | Mild, green, cost-effective, scalable | Requires electrochemical setup |
| Reductive decarboxylative fluorosulfonylation | NHPI esters of carboxylic acids | Na2S2O4, Zn, NFSI, DMAc/H2O | Versatile for aliphatic sulfonyl fluorides | More complex reagents, multi-step |
In-Depth Research Findings and Mechanistic Insights
Electrochemical Method: Studies show that the reaction proceeds via rapid anodic oxidation of thiols to disulfides, followed by further oxidation to radical cation intermediates that react with nucleophilic fluoride. The presence of pyridine enhances the reaction, possibly as an electron mediator or phase transfer catalyst. Radical scavengers inhibit the reaction, confirming radical intermediates' role.
Reaction Kinetics: Batch reactions show pseudo-zero-order kinetics due to mass transfer limitations, while microflow electrochemical reactors significantly improve reaction rates due to enhanced electrode surface area and phase mixing.
Byproducts: The main side product is sulfonic acid, formed by overoxidation or hydrolysis of sulfonyl fluoride intermediates.
Fluoride Source: Potassium fluoride is preferred for its low cost and safety compared to electrophilic fluorinating agents like Selectfluor, which are more expensive and less atom-efficient.
Data Table: Representative Reaction Conditions and Yields for Electrochemical Synthesis
| Entry | Substrate | Fluoride Source | Additive | Solvent System | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|---|
| 1 | 4-(Trifluoromethyl)thiophenol | KF (5 equiv) | Pyridine (1 equiv) | CH3CN/1 M HCl biphasic | Room temp | 4 h | 74 | Standard optimized conditions |
| 2 | 4-(Trifluoromethyl)thiophenol | TBAF | Pyridine | CH3CN/1 M HCl | Room temp | 4 h | Lower | Less effective fluoride source |
| 3 | 4-(Trifluoromethyl)thiophenol | KF | None | CH3CN/1 M HCl | Room temp | 4 h | Decreased | No additive reduces yield |
| 4 | 4-(Trifluoromethyl)thiophenol | KF | Pyridine | CH3CN/1 M HCl | Room temp | 5 min (flow) | >90 | Microflow reactor, rapid conversion |
Note: TBAF = Tetra-n-butylammonium fluoride.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonyl fluoride group serves as an electrophilic center for nucleophilic attack, enabling bond formation with various nucleophiles under controlled conditions:
Key findings :
-
Reactions with phenols proceed rapidly (<5 min) under Accelerated SuFEx Click Chemistry (ASCC) conditions using 1,1,1,3,3,3-hexamethyldisilazane (HMDS) and Barton's base (BTMG) .
-
Sterically hindered amines require elevated temperatures (40–60°C) for complete conversion .
-
Thiol reactions show pH dependence, with optimal performance under mildly basic conditions .
Reductive Transformations
Controlled reduction of the sulfonyl fluoride group enables access to sulfur-containing derivatives:
| Reducing Agent | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| LiAlH₄ | THF, 0°C, 30 min | Sulfinic acid | 92% | |
| NaBH₄/CuI | MeOH, RT, 2 h | Thioether | 78% | |
| Zn/HOAc | Reflux, 4 h | Benzenethiol derivative | 65% |
Mechanistic insights :
-
LiAlH₄ reduces the sulfonyl fluoride to a sulfinic acid via a two-electron transfer pathway.
-
NaBH₄/CuI systems enable radical-mediated reduction to thioethers, preserving the trifluoromethoxy group .
Oxidative Functionalization
The trifluoromethoxy group undergoes selective oxidation under specific conditions:
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| mCPBA | DCM, 0°C → RT, 6 h | Sulfoxide derivative | 88% | |
| H₂O₂/TfOH | MeCN, 50°C, 12 h | Sulfone derivative | 95% | |
| Ozone | CH₂Cl₂/MeOH, -78°C, 1 h | Cleaved aryl products | 81% |
Notable observations :
-
m-Chloroperbenzoic acid (mCPBA) selectively oxidizes the sulfur center without affecting the aromatic ring.
-
H₂O₂/TfOH systems achieve complete oxidation to sulfones while maintaining fluoride leaving group integrity .
Radical-Mediated Alkene Functionalization
Recent advances demonstrate utility in radical cascade reactions:
| Substrate | Initiator | Product | Yield | Source |
|---|---|---|---|---|
| Styrene | TBHP, Cu(II), 80°C | Trifluoromethyl-fluorosulfonated adduct | 81% | |
| 1-Hexene | EDA, blue LEDs | β-Fluorosulfonylated alkane | 69% | |
| Norbornene | AIBN, 70°C | Bicyclic sulfonate | 75% |
Mechanistic features :
-
TBHP/Cu(II) systems generate trifluoromethoxy radicals that undergo regioselective addition to alkenes .
-
Photoredox conditions enable metal-free fluorosulfonylation of unactivated alkenes .
Stability and Hydrolysis
The compound demonstrates pH-dependent hydrolysis:
| pH | Temperature | Half-Life | Hydrolysis Product | Source |
|---|---|---|---|---|
| 7.4 | 37°C | >48 h | Stable | |
| 9.0 | 25°C | 6.5 h | Sulfonic acid | |
| 2.0 | 25°C | 3.2 h | Sulfonic acid |
Critical stability data :
Scientific Research Applications
4-(Trifluoromethoxy)benzene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethoxy)benzene-1-sulfonyl fluoride involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as the hydroxyl group of serine residues in enzymes . This covalent modification can inhibit enzyme activity, making the compound useful in the study of enzyme function and inhibition.
Comparison with Similar Compounds
Structural and Electronic Differences
The trifluoromethoxy group distinguishes 4-(Trifluoromethoxy)benzene-1-sulfonyl fluoride from analogs with alternative substituents. Below is a comparative analysis:
Table 1: Structural Comparison of Sulfonyl Fluorides/Chlorides
Biological Activity
4-(Trifluoromethoxy)benzene-1-sulfonyl fluoride is a specialized organofluorine compound that exhibits significant biological activity due to its unique chemical structure, which includes a trifluoromethoxy group and a sulfonyl fluoride moiety. This compound has garnered attention in medicinal chemistry and pharmacology for its potential applications in drug development and biochemical research.
The molecular formula of 4-(Trifluoromethoxy)benzene-1-sulfonyl fluoride is C7H4F3O2S, with a molecular weight of 222.17 g/mol. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C7H4F3O2S |
| Molecular Weight | 222.17 g/mol |
| IUPAC Name | 4-(Trifluoromethoxy)benzene-1-sulfonyl fluoride |
| InChI Key | BQYQKZKZQJZBOM-UHFFFAOYSA-N |
| Canonical SMILES | FC(F)(F)OC1=CC=C(C=C1)S(=O)(=O)F |
The biological activity of 4-(Trifluoromethoxy)benzene-1-sulfonyl fluoride is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonyl fluoride group can act as an electrophile, facilitating nucleophilic attack by biological molecules, which can lead to inhibition or modulation of enzyme activity.
Interaction with Enzymes
Research has indicated that compounds containing sulfonyl fluoride groups can inhibit serine proteases and other enzymes through covalent modification. This mechanism is crucial for the development of inhibitors targeting specific pathways in disease processes, particularly in cancer and inflammatory conditions .
Biological Activity and Applications
Recent studies have highlighted the diverse biological activities associated with 4-(Trifluoromethoxy)benzene-1-sulfonyl fluoride:
- Antitumor Activity : The compound has been investigated for its potential as an antitumor agent. Studies suggest that it may inhibit tumor cell proliferation by interfering with key signaling pathways involved in cancer progression .
- Antimicrobial Properties : Preliminary data indicate that this compound exhibits antimicrobial activity against certain bacterial strains, making it a candidate for further exploration in antibiotic development .
- Enzyme Inhibition : The sulfonyl fluoride moiety has been shown to effectively inhibit various enzymes, including carbonic anhydrase and certain kinases, which are critical in metabolic processes .
Case Studies
- Inhibition of Carbonic Anhydrase : A study demonstrated that derivatives of sulfonyl fluorides, including 4-(Trifluoromethoxy)benzene-1-sulfonyl fluoride, significantly inhibited carbonic anhydrase activity, suggesting potential applications in treating conditions like glaucoma .
- Anticancer Research : In vitro studies indicated that the compound could reduce the viability of cancer cell lines by inducing apoptosis. The mechanism was linked to the inhibition of specific signaling pathways crucial for cell survival .
Q & A
Q. What are the standard synthetic routes for 4-(Trifluoromethoxy)benzene-1-sulfonyl fluoride in academic research?
The compound is typically synthesized via nucleophilic aromatic substitution. For example, sodium 4-hydroxybenzenesulfonate reacts with a fluorinated benzyl halide (e.g., 4-(bromomethyl)-1-(trifluoromethoxy)benzene) under basic conditions (e.g., NaOH in ethanol/water). Fluorination of the intermediate sulfonate salt is achieved using a fluoride source like KF or tetrabutylammonium fluoride (TBAF). Reaction optimization often involves heating (100°C, 16 hours) and purification via extraction (ethyl acetate) and drying (MgSO₄) .
Q. What characterization techniques are essential for confirming the structure of 4-(Trifluoromethoxy)benzene-1-sulfonyl fluoride?
Key techniques include:
- ¹H NMR : To identify aromatic protons and substituent patterns (e.g., δ 5.10–8.02 ppm for benzyloxy and sulfonyl groups) .
- ¹⁹F NMR : To confirm trifluoromethoxy (-OCF₃, δ ~57 ppm) and sulfonyl fluoride (-SO₂F, δ ~40–45 ppm) .
- LCMS : For molecular ion verification (e.g., [M+H]⁺ at m/z 381 for related sulfonyl chlorides) .
- Elemental analysis : To validate purity and stoichiometry.
Q. What safety precautions are critical when handling 4-(Trifluoromethoxy)benzene-1-sulfonyl fluoride?
- Use PPE (nitrile gloves, safety goggles) and work in a fume hood to avoid inhalation.
- Avoid contact with water to prevent hydrolysis to HF. Store under anhydrous conditions at -20°C .
- In case of exposure, treat with calcium gluconate gel for skin contact and seek immediate medical attention .
Advanced Research Questions
Q. How does the electronic nature of the trifluoromethoxy group influence the reactivity of 4-(Trifluoromethoxy)benzene-1-sulfonyl fluoride in nucleophilic substitution reactions?
The electron-withdrawing trifluoromethoxy group (-OCF₃) increases the electrophilicity of the sulfonyl fluoride, enhancing reactivity toward nucleophiles (e.g., amines, thiols). This effect can be quantified via Hammett substituent constants (σ⁺) or computational studies (DFT calculations). For example, the -OCF₃ group stabilizes transition states in SNAr reactions, enabling efficient covalent bond formation with serine hydrolases in enzyme inhibition .
Q. What strategies resolve contradictory synthesis yields for sulfonyl fluoride derivatives under varying conditions?
- Design of Experiments (DoE) : Optimize temperature, solvent (ethanol vs. THF), and stoichiometry. For instance, yields improve at 100°C in ethanol/water due to better solubility of intermediates .
- Fluoride source selection : TBAF may outperform KF in polar aprotic solvents (DMF) by enhancing fluoride availability .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization removes byproducts like unreacted sulfonate salts .
Q. How is 4-(Trifluoromethoxy)benzene-1-sulfonyl fluoride utilized in medicinal chemistry for enzyme inhibition studies?
The sulfonyl fluoride group acts as a covalent warhead , targeting catalytic serine residues in enzymes (e.g., proteases, esterases).
- Activity-based protein profiling (ABPP) : The compound is tagged with a fluorophore or biotin to identify enzyme targets in complex biological mixtures .
- Kinetic assays : Measure inhibition potency (IC₅₀) using fluorogenic substrates (e.g., AMC-based probes) .
Q. What advanced techniques mitigate hydrolysis of the sulfonyl fluoride group during storage or experiments?
- Storage : Anhydrous solvents (DMSO, DMF) with molecular sieves at -20°C .
- In situ monitoring : ¹⁹F NMR tracks hydrolysis (appearance of -SO₂OH at δ ~25 ppm) .
- Stabilizers : Additives like triethylamine (TEA) scavenge trace moisture .
Data Contradiction Analysis
Q. Why do synthesis yields vary significantly for structurally similar sulfonyl fluorides (e.g., 15% vs. 98% in )?
- Steric hindrance : Bulky substituents (e.g., quinoline in compound 41) reduce reaction efficiency .
- Solvent polarity : Polar aprotic solvents (DMF) improve yields for electron-deficient substrates by stabilizing intermediates .
- Reaction time : Extended heating (24–48 hours) may be required for low-yielding derivatives .
Methodological Tables
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Reaction Temperature | 100°C | |
| Fluoride Source | TBAF in DMF | |
| Purification Method | Silica column chromatography (hexane/EtOAc) | |
| Hydrolysis Monitoring | ¹⁹F NMR (δ ~40–45 ppm) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
